2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
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Description
The compound "2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane" is a chlorofluorocarbon with multiple fluorine and chlorine atoms. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chlorofluorocarbons and their molecular structures, synthesis, and chemical reactions.
Synthesis Analysis
The synthesis of related chlorofluorocarbons often involves starting materials that are rich in chlorine and fluorine. For example, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane starts with the condensation of chloral and toluene . Similarly, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene uses zero-valent zinc and solvents like methanol, dimethyl formamide, and ethanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chlorofluorocarbons is critical to their physical and chemical properties. The study of 1,2-difluorotetrachloroethane by electron diffraction revealed the existence of trans and gauche isomeric forms and provided detailed measurements of interatomic distances and valency angles . This information is valuable for understanding the molecular geometry and potential reactivity of similar compounds.
Chemical Reactions Analysis
Chlorofluorocarbons can undergo various chemical reactions, including single electron transfer (SET) processes catalyzed by transition metals like Ni(0) or Cu(0), as seen in the cleavage of the C–Cl bond of 2-chloro-1,1,1-trifluoroethane . Additionally, carbene chemistry reveals that 1,2,2-trifluoroethylidene can insert into C–H bonds of alkanes and react with other unsaturated compounds to form new structures . These reactions are indicative of the types of transformations that might be expected for "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorofluorocarbons are influenced by their molecular structure. For instance, the bond distances and angles can affect the compound's polarity, boiling point, and reactivity . The presence of hydrogen bonds and three-dimensional frameworks in related compounds like 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine suggests that similar interactions could be present in the compound of interest, affecting its solubility and stability .
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
One significant application of halogenated ethanes, which can include compounds similar to 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane, is in the study of conformational equilibria and rates of conformational interconversion through nuclear magnetic resonance (NMR) spectroscopy. Research by Weigert et al. (1970) utilized NMR spectroscopy to determine the ground-state energies, equilibrium constants, rates, and barriers for internal rotation of several halogenated ethanes. This study provides essential insights into the conformational behaviors of these compounds, which is crucial for understanding their chemical properties and reactions Weigert, Winstead, Garrels, & Roberts, 1970.
Metabolism Studies
Another application is in the metabolism studies of halogenated ethanes. Herbst et al. (1994) investigated the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane (HFE), examining how it is metabolized to various compounds in rat and human liver microsomes and in rat in vivo. This study highlighted the role of P4502E1 in the oxidative metabolism of HFE, contributing to our understanding of how such compounds are processed in biological systems Herbst, Köster, Kerssebaum, & Dekant, 1994.
properties
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWPWRMMAPUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380370 |
Source
|
Record name | 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25364-98-1 |
Source
|
Record name | 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-Trifluoro-2-chloroethyl 2,2,2-trifluoroethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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